molecular formula C13H13N5O2 B5833983 1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea

1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea

Cat. No.: B5833983
M. Wt: 271.27 g/mol
InChI Key: KCZRQAWLAXLQLE-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea is a synthetic organic compound that features a furan ring, a benzotriazole moiety, and a urea linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea typically involves the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the alkylation of furan with an appropriate alkylating agent.

    Synthesis of the 1-methyl-1H-benzotriazole intermediate: This involves the methylation of benzotriazole using a methylating agent.

    Coupling reaction: The furan-2-ylmethyl intermediate is then reacted with the 1-methyl-1H-benzotriazole intermediate in the presence of a coupling reagent such as carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzotriazole moiety can be reduced to form benzotriazoline derivatives.

    Substitution: The urea linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzotriazole moiety may yield benzotriazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and benzotriazole moieties may play a role in binding to these targets, while the urea linkage may influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-ylmethyl)-3-(1H-benzotriazol-5-yl)urea: Lacks the methyl group on the benzotriazole moiety.

    1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzotriazol-4-yl)urea: The position of the benzotriazole moiety is different.

    1-(furan-3-ylmethyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea: The position of the furan ring is different.

Uniqueness

1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzotriazol-5-yl)urea is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(1-methylbenzotriazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-18-12-5-4-9(7-11(12)16-17-18)15-13(19)14-8-10-3-2-6-20-10/h2-7H,8H2,1H3,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZRQAWLAXLQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)NCC3=CC=CO3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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